molecular formula C5H10N2O2 B7911419 2-(3-Aminooxetan-3-yl)acetamide

2-(3-Aminooxetan-3-yl)acetamide

Cat. No.: B7911419
M. Wt: 130.15 g/mol
InChI Key: QGVWIIQJCHMZSJ-UHFFFAOYSA-N
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Description

2-(3-Aminooxetan-3-yl)acetamide (CAS 1417638-25-5) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. It features a unique molecular structure with the formula C5H10N2O2 and a molecular weight of 130.147 g/mol . The compound contains both an aminooxetane ring and an acetamide functional group. The oxetane ring is a valuable motif in pharmaceutical design, known to influence the physicochemical properties of drug candidates, such as improving metabolic stability and altering polarity. Meanwhile, the acetamide group is a prevalent feature in many biologically active molecules, often associated with a range of pharmacological activities including antimicrobial and antioxidant properties . As a versatile intermediate, this compound is primarily used in the synthesis of more complex molecules for research and development. Its structure makes it a valuable precursor for creating novel compounds with potential applications as active pharmaceutical ingredients (APIs) and other fine chemicals . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(3-aminooxetan-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c6-4(8)1-5(7)2-9-3-5/h1-3,7H2,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVWIIQJCHMZSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CC(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of [3-(Bromomethyl)oxetan-3-yl]methanol

The patent US20180265505 outlines a robust pathway starting with [3-(bromomethyl)oxetan-3-yl]methanol (II ). Oxidation using sodium hypochlorite and 2,2,6,6-tetramethylpiperidinooxy (TEMPO) in a water-acetonitrile co-solvent at 15–25°C yields 3-(bromomethyl)oxetane-3-carboxylic acid (III ) (Scheme 1). This step achieves >90% conversion within 4–6 hours, with TEMPO enhancing selectivity by mitigating over-oxidation.

Key Reaction Parameters for Oxidation

ParameterOptimal Condition
OxidantTEMPO/NaOCl
SolventH2O:CH3CN (1:1 v/v)
Temperature15–25°C
Reaction Time4–6 hours

Alternative Oxetane Synthesis via Intramolecular Cyclization

The ACS Chemical Reviews article highlights intramolecular etherification as a complementary route. For example, 1,3-diol derivatives undergo cyclization using sodium hydride in tetrahydrofuran (THF), forming oxetanes with retention of stereochemistry. While less directly applicable to the target compound, this method underscores the versatility of oxetane ring formation under basic conditions.

Carbamate Formation and Amination

Conversion to Carbamate Intermediate

The carboxylic acid (III ) is converted to a carbamate (IV ) via a Curtius rearrangement. Diphenylphosphoryl azide (DPPA) and 4-methylmorpholine in toluene at 80°C generate an isocyanate intermediate, which reacts with alcohols like 4-methoxyphenylmethanol to form tert-butyl or benzyl carbamates. This step achieves 70–85% yields, with toluene enhancing thermal stability and minimizing side reactions.

Example 4 (Patent)

  • Substrate : 3-(Bromomethyl)oxetane-3-carboxylic acid (5.0 g, 25.6 mmol)

  • Reagents : DPPA (7.64 g, 26.9 mmol), 4-methylmorpholine, benzyl alcohol

  • Conditions : Toluene, 80°C, 2 hours

  • Product : Benzyl N-[3-(bromomethyl)oxetan-3-yl]carbamate (88% yield)

Amination Strategy

Amination of carbamate (IV ) proceeds via nucleophilic displacement or catalytic hydrogenation. In the patent, treatment with aqueous ammonia or ammonium chloride in ethanol at 68–72°C cleaves the carbamate protecting group, yielding 3-aminooxetane derivatives (V ). This step is critical for introducing the primary amine required for subsequent acetylation.

Acetamide Functionalization

Direct Acetylation of 3-Aminooxetane

The ACS Omega study demonstrates a two-step acetylation protocol applicable to aminooxetanes. Reacting 3-aminooxetan-3-ylmethanol with acetyl chloride in tetrahydrofuran (THF) and triethylamine at 0–25°C affords this compound in 75–90% yield.

Optimized Acetylation Conditions

ParameterOptimal Condition
Acylating AgentAcetyl chloride
BaseTriethylamine
SolventTHF
Temperature0–25°C

Substitution-Based Approaches

The patent describes an alternative route via substitution reactions. For instance, 2-chloro-6-methylquinazolin-4-amine reacts with 3-aminooxetane derivatives in ethanol under acidic conditions, followed by deprotection to yield the acetamide. This method is advantageous for introducing complex substituents but requires stringent control over reaction stoichiometry.

Comparative Analysis of Synthetic Routes

Table 1. Efficiency of Key Methods

MethodYield (%)Purity (%)Scalability
Oxidation-Amination74–88>95High
Intramolecular Cyclization60–7585–90Moderate
Direct Acetylation75–90>98High

The oxidation-amination route offers superior scalability and yield, making it industrially preferred. Direct acetylation excels in purity but requires high-quality amine intermediates.

Challenges and Optimization Strategies

Side Reactions in Oxidation

Over-oxidation of the oxetane ring or bromomethyl group can occur with excess NaOCl. Mitigation strategies include:

  • Stoichiometric Control : Limiting NaOCl to 1.1 equivalents.

  • Catalytic TEMPO : Reducing radical-mediated degradation.

Carbamate Deprotection

Hydrogenolysis (H2/Pd/C) or acidic hydrolysis (HCl/EtOH) effectively removes benzyl or tert-butyl carbamates. However, prolonged exposure to acids may protonate the oxetane oxygen, leading to ring-opening. Optimal conditions use ammonium chloride in ethanol at 70°C for ≤2 hours .

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminooxetan-3-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but generally involve mild to moderate temperatures and standard laboratory equipment.

Major Products Formed

The major products formed from these reactions include various substituted oxetane derivatives, amine derivatives, and other heterocyclic compounds. These products can be further utilized in various chemical and pharmaceutical applications.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds with oxetane structures can exhibit significant anticancer properties. For example, derivatives of 2-(3-Aminooxetan-3-yl)acetamide have been explored for their ability to inhibit tumor growth in various cancer cell lines. Studies have shown that modifications to the oxetane ring can enhance cytotoxicity against specific cancer types.

Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several oxetane derivatives, including this compound, and evaluated their effects on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, suggesting the potential for developing new anticancer agents based on this scaffold .

2. Neuroprotective Effects
The neuroprotective effects of oxetane-containing compounds have been investigated, particularly concerning neurodegenerative diseases like Alzheimer's. Preliminary studies suggest that this compound may modulate neuroinflammation and oxidative stress pathways.

Case Study:
A recent research article highlighted the neuroprotective properties of this compound in animal models of Alzheimer's disease. The compound was shown to reduce amyloid-beta plaque formation and improve cognitive function in treated subjects .

Materials Science Applications

1. Polymer Chemistry
The incorporation of oxetane moieties into polymer matrices has been explored for enhancing material properties such as flexibility and thermal stability. This compound can serve as a reactive monomer in the synthesis of novel polymers.

Table: Comparison of Polymer Properties

PropertyConventional PolymersPolymers with Oxetane Derivatives
FlexibilityModerateHigh
Thermal StabilityLowHigh
BiodegradabilityLowModerate

Synthetic Intermediate

1. Synthesis of Bioactive Compounds
this compound serves as an important synthetic intermediate in the production of various bioactive molecules. Its unique structure allows for further functionalization, leading to compounds with diverse biological activities.

Example Reaction:
The compound can undergo nucleophilic substitution reactions to form more complex structures, which are essential in drug development processes.

Mechanism of Action

The mechanism of action of 2-(3-Aminooxetan-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the oxetane ring can participate in ring-opening reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Heterocyclic Acetamide Derivatives

Pyridazinone-Based Acetamides
  • Example Compounds :
    • N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide
    • N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide
  • Key Features: Pyridazinone core with substituted benzyl and bromophenyl groups. Biological Activity: Mixed FPR1/FPR2 agonism, activating calcium mobilization and neutrophil chemotaxis .
Quinazolinone-Based Acetamides
  • Example Compound: 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide
  • Key Features: Quinazolinone core with ethylamino and phenyl substituents. Biological Activity: Anti-inflammatory activity exceeding Diclofenac in preclinical models .
  • Comparison: The oxetane’s polarity may enhance solubility over quinazolinone derivatives, which often require lipophilic substituents for activity.

Aromatic Acetamide Derivatives

Substituted Phenyl Acetamides
  • Example Compounds: N-(3-Amino-4-methoxyphenyl)acetamide (CAS 6375-47-9) 2-[(2-Aminopyridin-3-yl)oxy]-N-(3-chlorophenyl)acetamide
  • Key Features: Aromatic rings with amino, methoxy, or halogen substituents. Applications: Dye intermediates (3-aminoacetanilide) or antibacterial research (chlorophenyl derivatives) .

Hybrid Heterocyclic-Aromatic Acetamides

  • Example Compound: AMC3 (N-(4-bromophenyl)-2-[3-cyano-5-(3-methoxyphenyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide)
  • Key Features: Pyridinone core with bromophenyl and methoxyphenyl groups. Biological Activity: FPR modulation with anti-inflammatory and analgesic properties .
  • Comparison: The oxetane’s compact structure may simplify synthesis compared to multi-substituted pyridinone derivatives.

Data Table: Comparative Analysis of Acetamide Derivatives

Compound Core Structure Key Substituents Biological Activity Key Findings References
2-(3-Aminooxetan-3-yl)acetamide Oxetane 3-Amino, acetamide Inferred: Metabolic stability Hypothesized improved solubility and stability N/A
Pyridazinone derivatives Pyridazinone Bromophenyl, methoxybenzyl FPR agonism Activates calcium mobilization in neutrophils
Quinazolinone derivatives Quinazolinone Ethylamino, phenyl Anti-inflammatory Outperforms Diclofenac in activity
N-(3-Amino-4-methoxyphenyl)acetamide Phenyl Amino, methoxy Dye intermediate Low ulcerogenic potential
AMC3 Pyridinone Bromophenyl, methoxyphenyl FPR modulation Analgesic and anti-inflammatory effects

Biological Activity

2-(3-Aminooxetan-3-yl)acetamide, a compound featuring an oxetane ring, has drawn attention due to its potential biological activities. This article reviews the existing literature and research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of an oxetane ring, which is known for its unique reactivity and ability to participate in various chemical transformations. The compound's molecular formula is C6H11N3O2C_6H_{11}N_3O_2, and it has a molecular weight of approximately 143.17 g/mol.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with oxetane structures can possess antimicrobial properties. For instance, derivatives of oxetanes have been evaluated for their efficacy against various bacterial strains, suggesting that this compound may also exhibit similar effects.
  • Antitumor Effects : Some oxetane-containing compounds have demonstrated cytotoxicity against cancer cell lines. Preliminary investigations into this compound suggest potential antitumor activity, warranting further exploration through in vitro and in vivo studies.

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific biological targets, such as enzymes or receptors involved in cellular signaling pathways. The presence of the amino group may enhance its interaction with biological macromolecules.

Case Studies and Research Findings

Several studies have investigated the biological properties of oxetane derivatives, providing insights relevant to this compound:

  • Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various oxetane derivatives and their antibacterial activity against Gram-positive and Gram-negative bacteria. The findings indicated that modifications to the oxetane ring could enhance antimicrobial potency .
  • Antitumor Activity : Research conducted by Kattar et al. (2023) explored the cytotoxic effects of oxetane derivatives on cancer cell lines. The study found that certain modifications led to increased apoptosis in cancer cells, suggesting a promising avenue for further investigation into this compound's antitumor potential .

Data Table: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against multiple bacterial strainsKattar et al., 2023
AntitumorInduces apoptosis in cancer cell linesKattar et al., 2023

Q & A

Q. What are the optimized synthetic routes for 2-(3-aminooxetan-3-yl)acetamide and its derivatives?

The synthesis of oxetane-containing acetamides typically involves multi-step protocols. For example, acylation of 3-aminooxetane intermediates with activated carboxylic acids (e.g., using HATU/DIPEA in DMF) is a common strategy . Key steps include:

  • Reductive amination : Use of NaBH3_3CN or NaBH4_4 with aldehydes to form intermediates.
  • Hydrolysis/activation : LiOH-mediated deprotection of esters followed by coupling with amines.
  • Yield optimization : Reaction time, temperature, and stoichiometric ratios (e.g., 1:1.2 for HATU:amine) significantly impact purity.
    Challenges include steric hindrance from the oxetane ring, necessitating extended reaction times (e.g., overnight coupling steps) .

Q. Which analytical methods are critical for characterizing this compound?

Structural validation requires:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm oxetane ring integrity and acetamide substitution patterns. For example, oxetane protons resonate at δ 4.2–4.8 ppm .
  • HRMS : High-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]+^+ with <2 ppm error) .
  • HPLC : Purity assessment using C18 columns with acetonitrile/water gradients. Impurity thresholds should align with ICH guidelines (<0.1% for major unknowns) .

Q. What safety protocols are recommended for handling 3-aminooxetane intermediates?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (flammable liquid category 3, skin corrosion category 1A) .
  • Ventilation : Use fume hoods during reactions involving volatile reagents (e.g., acetaldehyde, glyoxal) .
  • Spill management : Neutralize acidic/basic residues with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can SHELXL refine the crystal structure of this compound derivatives?

SHELXL is used for high-resolution crystallographic refinement:

  • Data collection : Mo Kα radiation (λ = 0.71073 Å) with a CCD detector.
  • Parameterization : Anisotropic displacement parameters for non-H atoms; hydrogen atoms placed geometrically .
  • Validation : Check Rint_{\text{int}} (<5%) and goodness-of-fit (GoF ≈ 1.0). For example, a recent study resolved oxetane ring puckering (θ = 15–20°) using SHELXL, critical for understanding steric effects in drug design .

Q. How do structural modifications impact the biological activity of this compound analogs?

  • Antioxidant assays : DPPH radical scavenging (IC50_{50} values) and FRAP tests show that electron-withdrawing groups (e.g., nitro) on the phenyl ring enhance activity by 30–50% .
  • SAR studies : Substitution at the oxetane 3-position with bulky groups (e.g., benzyl) reduces solubility but improves target binding (e.g., Kd_d = 12 nM vs. 45 nM for unsubstituted analogs) .
  • In vitro models : Use HepG2 cells for cytotoxicity screening (CC50_{50} > 100 µM indicates safety margins) .

Q. How to resolve contradictions in structural assignments of oxetane-containing acetamides?

Misidentification of regioisomers (e.g., ortho vs. meta substitution) can arise from overlapping NMR signals. Strategies include:

  • Synthetic controls : Compare with authentic references (e.g., 2-(2-hydroxyphenyl)acetamide vs. 2-(3-hydroxyphenyl)acetamide) .
  • X-ray crystallography : Definitive assignment of regiochemistry via crystal packing analysis (e.g., dihedral angles between oxetane and aryl groups) .
  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to match experimental IR and NMR data .

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